N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
CAS No.: 169829-11-2
Cat. No.: VC16784714
Molecular Formula: C14H12ClNO2S
Molecular Weight: 293.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169829-11-2 |
|---|---|
| Molecular Formula | C14H12ClNO2S |
| Molecular Weight | 293.8 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3 |
| Standard InChI Key | LGBLTMGCHGBEKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Nomenclature
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, also known as 4-methyl-N-(3-chlorophenyl)benzenesulfonamide, has the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of 281.76 g/mol . Its IUPAC name is N-(3-chlorophenyl)-4-methylbenzenesulfonamide, with the SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl . The compound’s structure consists of two aromatic rings: a toluene sulfonyl group (4-methylbenzene sulfonyl) and a 3-chloro-substituted aniline (Fig. 1).
Table 1: Key Identifiers of N-(3-Chlorophenyl)-4-Methylbenzenesulfonamide
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 19377-04-9 | |
| Molecular Weight | 281.76 g/mol | |
| Melting Point | Not explicitly reported | – |
| Hydrogen Bond Donors | 1 (N–H group) | |
| Hydrogen Bond Acceptors | 3 (2 S=O, 1 N–H) |
Synthesis and Characterization
Synthetic Route
The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-chloroaniline. The reaction proceeds in chloroform at 0°C, followed by gradual warming to room temperature. The crude product is purified by recrystallization from ethanol, yielding rod-like crystals suitable for X-ray diffraction . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the formation of the sulfonamide bond, with characteristic peaks for S=O (1150–1350 cm⁻¹) and N–H (3300 cm⁻¹) .
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Conformation: The N–H bond adopts an anti orientation relative to the 3-chloro group on the aniline ring .
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Torsion Angles: The C1–S–N–C7 torsion angle is 54.1°, indicating a gauche conformation between the sulfonyl group and the aniline moiety .
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Intermolecular Interactions: Inversion dimers stabilize the crystal lattice via paired N–H···O hydrogen bonds (N···O distance: 2.92 Å) .
Table 2: Crystallographic Parameters
Structural Comparisons with Related Sulfonamides
The dihedral angle between aromatic rings in N-(3-chlorophenyl)-4-methylbenzenesulfonamide (73.7°) differs significantly from analogues:
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N-(3-Methylphenyl)-4-methylbenzenesulfonamide: 83.9°
This variability highlights the steric and electronic effects of substituents on molecular geometry. The anti conformation of the N–H bond relative to the 3-chloro group is conserved across chlorophenyl sulfonamides, suggesting a preference for minimizing steric clash .
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